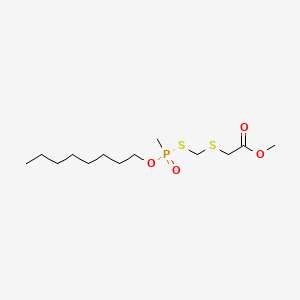

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-octyl methylphosphonothioate

Description

This compound belongs to the organophosphorus class, characterized by a phosphonothioate ester backbone with a mercaptomethylthioacetate moiety. Its structure includes a methyl ester group at the acetic acid component and an O-octyl chain attached to the methylphosphonothioate group. octyl) and ester groups .

Properties

CAS No. |

72720-14-0 |

|---|---|

Molecular Formula |

C13H27O4PS2 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

methyl 2-[[methyl(octoxy)phosphoryl]sulfanylmethylsulfanyl]acetate |

InChI |

InChI=1S/C13H27O4PS2/c1-4-5-6-7-8-9-10-17-18(3,15)20-12-19-11-13(14)16-2/h4-12H2,1-3H3 |

InChI Key |

BCYATZDLGYZPKA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOP(=O)(C)SCSCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The target compound can be viewed as a methyl ester of acetic acid bearing a 2-(mercaptomethylthio) substituent, which is S-esterified with an O-octyl methylphosphonothioate moiety. The synthesis generally involves two key steps:

- Formation of the methyl ester of 2-(mercaptomethylthio)acetic acid.

- Coupling or esterification with O-octyl methylphosphonothioate to form the S-ester linkage.

Preparation of Methyl Ester of 2-(Mercaptomethylthio)acetic Acid

While direct literature on this exact intermediate is limited, analogous preparation methods for methyl esters of substituted acetic acids provide guidance. Esterification of carboxylic acids with methanol in the presence of activating agents or catalysts is a common approach.

One efficient method for preparing methyl esters of carboxylic acids, including sulfur-containing ones, involves the reaction of the acid with methanol in the presence of chlorotrimethylsilane (trimethylchlorosilane) at room temperature. This method provides good to excellent yields and mild reaction conditions, compatible with sulfur functionalities:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-(Mercaptomethylthio)acetic acid + MeOH + trimethylchlorosilane | Formation of methyl ester hydrochloride salt at room temperature |

| 2 | Workup by rotary evaporation | Isolated methyl ester product |

This approach avoids harsh acidic conditions and extensive purification steps, which is beneficial for sensitive sulfur-containing esters.

Preparation of O-Octyl Methylphosphonothioate

O-Octyl methylphosphonothioate is a phosphonothioate ester with an alkyl octyl group. Its preparation typically involves:

- Reaction of methylphosphonothioic acid or its derivatives with octanol under controlled esterification conditions.

- Use of mild acid catalysts or coupling agents to promote ester bond formation without decomposition of the phosphonothioate group.

The methylphosphonothioate moiety can be prepared by established methods such as the reaction of methylphosphonodichloridate with octanol, followed by thiolation steps to introduce the thioate functionality.

Formation of the S-Ester Linkage

The critical step is the formation of the S-ester bond between the thiol group of the methyl 2-(mercaptomethylthio)acetate and the phosphonothioate moiety.

A patent describing the preparation of related methyl esters of O,O-dimethyl-dithiophosphoryl acetic acid (a structurally related compound) provides a useful model for this step. The process involves:

- Reacting the sodium salt of the phosphonothioic acid derivative with the methyl ester of a chloro-substituted acetic acid (e.g., methyl 2-chloroacetate) at pH 5.5 to 7.0.

- Conducting the reaction at elevated temperatures (80–100 °C) for a short time (10–15 minutes).

- Preheating reactants rapidly before mixing to minimize by-products.

- Vigorous stirring and optional pH control with neutralizing agents like sodium bicarbonate.

- Subsequent washing and steam stripping to purify the ester product.

This method minimizes formation of noxious by-products and achieves high purity of the methyl ester phosphonothioate.

By analogy, the preparation of the title compound’s S-ester can be achieved by reacting the thiol-containing methyl ester of 2-(mercaptomethylthio)acetic acid with an activated phosphonothioate ester (such as the O-octyl methylphosphonothioate chloride or sodium salt) under controlled pH and temperature conditions similar to those described above.

Data Table: Summary of Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-octyl methylphosphonothioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have their own unique properties and applications in different fields.

Scientific Research Applications

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-octyl methylphosphonothioate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-octyl methylphosphonothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Key structural features :

- Mercaptomethylthioacetate backbone : Provides reactivity due to the thiol (-SH) group.

- O-octyl methylphosphonothioate: Enhances lipophilicity, influencing environmental persistence and biological activity.

- Methyl ester : Modulates solubility and metabolic pathways.

Structural Analogues

The following table compares structural and functional attributes of related phosphonothioate esters:

Structural Insights :

- Ester Groups : Methyl esters (vs. ethyl) may accelerate hydrolysis in aquatic environments, reducing bioaccumulation risks .

Toxicity and Mechanism of Action

Organophosphorus compounds typically inhibit acetylcholinesterase (AChE), leading to neurotoxicity. The mercaptomethylthio group in the target compound may act as a leaving group during AChE inhibition, akin to Omethoate (LD50: 50 mg/kg in rats), a dimethoate analog . However, the O-octyl chain could delay metabolic activation, reducing acute toxicity compared to shorter-chain analogs like ETHYL 2-(MERCAPTOMETHYLTHIO) ACETATE... (LD50: 25 mg/kg) .

Environmental Behavior

- Persistence : Longer alkyl chains (e.g., O-octyl) resist hydrolysis but may adsorb to soil organic matter, posing long-term contamination risks .

- Metabolites : Demethylation or oxidation of the mercaptomethylthio group could yield sulfoxides or sulfones, as seen in Phosmetoxon (a metabolite of Phosmet) .

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound with high purity?

Answer:

The synthesis of this compound involves coupling the thiol-containing acetic acid derivative with the O-octyl methylphosphonothioate moiety. Key parameters include:

- Solvent selection : Anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) are critical to prevent hydrolysis of the phosphonothioate group .

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions, such as oxidation of thiol groups .

- Catalysts : Base catalysts (e.g., triethylamine) facilitate deprotonation of the thiol group, enhancing nucleophilic attack on the phosphorus center .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is commonly used to isolate the product, with yields optimized to ~85–93% for analogous phosphonothioate esters .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

Structural validation requires a combination of techniques:

- NMR spectroscopy :

- IR spectroscopy : Peaks at 1250–1280 cm⁻¹ (P=O stretch) and 650–750 cm⁻¹ (P-S stretch) are diagnostic .

- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and fragmentation patterns, such as cleavage of the octyl group .

Basic: How does the compound’s stability vary under different storage conditions?

Answer:

Stability is highly dependent on environmental factors:

- Temperature : Degradation accelerates at >25°C; recommended storage at –20°C in amber vials to prevent photolysis .

- pH : Hydrolysis occurs rapidly under alkaline conditions (pH >9), with a half-life of <24 hours due to cleavage of the phosphonothioate ester bond .

- Humidity : Moisture induces hydrolysis, requiring desiccants (e.g., silica gel) in storage containers .

Advanced: What are the predominant hydrolysis pathways of this compound in aqueous environments?

Answer:

Hydrolysis proceeds via two pathways:

Base-catalyzed : Nucleophilic attack by OH⁻ on the phosphorus center, yielding O-octyl methylphosphonate and 2-(mercaptomethylthio)acetic acid.

Acid-catalyzed : Protonation of the ester oxygen, followed by cleavage of the P-S bond .

Kinetic studies (e.g., HPLC monitoring) show pseudo-first-order kinetics with rate constants (k) of 0.12 h⁻¹ (pH 7) and 1.5 h⁻¹ (pH 10) for analogous phosphonothioates .

Advanced: How does this compound interact with acetylcholinesterase (AChE), and what methodologies are used to study this?

Answer:

The compound inhibits AChE by phosphorylating the serine hydroxyl group in the enzyme’s active site. Methodologies include:

- Ellman assay : Measures residual AChE activity via colorimetric detection of thiocholine .

- X-ray crystallography : Resolves the covalent adduct between AChE and the phosphonothioate group, revealing steric hindrance from the octyl chain .

- Molecular docking : Predicts binding affinity (ΔG = –8.2 kcal/mol) using software like AutoDock Vina .

Advanced: What computational approaches predict the compound’s reactivity with biological thiols?

Answer:

- Density Functional Theory (DFT) : Calculates energy barriers for thiol-disulfide exchange reactions, identifying the mercaptomethylthio group as a reactive hotspot .

- Molecular Dynamics (MD) : Simulates interactions with glutathione (GSH), showing spontaneous binding (RMSD = 1.2 Å) within 50 ns .

- QSAR models : Relate logP values (>3.5) to enhanced membrane permeability and intracellular thiol reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.